2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
Overview
Description
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Based on its structural similarity to other known compounds, it may interact with certain enzymes or receptors in the body . For instance, compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .
Mode of Action
Similar compounds have been found to inhibit cox enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . This suggests that “2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine” might interact with its targets in a similar manner.
Biochemical Pathways
The compound may affect the COX pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.
Pharmacokinetics
Similar compounds have been found to be well-absorbed and metabolized in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic effects.
Result of Action
If it does inhibit cox enzymes as suggested, it could potentially reduce inflammation and pain . More research is needed to confirm these effects and to understand the compound’s full range of actions in the body.
Preparation Methods
The synthesis of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can be compared with other indazole derivatives such as:
2-(4-methylsulfonylphenyl) indole: Known for its dual antimicrobial and anti-inflammatory activities.
4-methyl-2,5-dimethoxyamphetamine: A psychedelic compound with different pharmacological properties.
2-amino-4-methylphenol: Belongs to the class of para cresols and has different chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydroindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-6-8-11(9-7-10)17-14(15)12-4-2-3-5-13(12)16-17/h6-9H,2-5,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIIONIYJHMLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CCCCC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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